tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate
Description
tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and a cyclopropylcarbamoyl moiety at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for introducing piperazine scaffolds into drug candidates. The Boc group enhances stability during synthesis, while the cyclopropylcarbamoyl substituent contributes to unique steric and electronic properties, influencing bioavailability and target interactions .
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-7-6-14-10(8-16)11(17)15-9-4-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKLRHXSGLENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the cyclopropylcarbamoyl group. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen atoms, forming tert-butyl piperazine-1-carboxylate. This intermediate can then be reacted with cyclopropyl isocyanate to introduce the cyclopropylcarbamoyl group, yielding the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions between piperazine-based molecules and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperazine derivatives are known for their activity against various diseases, and this compound may be investigated for its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyclopropylcarbamoyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The table below highlights critical differences in substituents and their implications:
Stability and Degradation Profiles
- Target Compound: No direct stability data provided, but the Boc group typically confers resistance to acidic conditions. The cyclopropylcarbamoyl group may reduce susceptibility to enzymatic hydrolysis compared to ester-linked substituents.
- Analog 1a/1b (tert-butyl fluorophenyl-oxazolidinone derivatives): Degraded in simulated gastric fluid, indicating instability under acidic conditions .
- Analog 2g (thiophene-substituted): Stability likely comparable to aromatic derivatives, though susceptibility to oxidation may arise from the thiophene moiety .
Physicochemical Properties and Pharmacokinetics
Key Observations :
- The cyclopropylcarbamoyl group balances moderate lipophilicity (LogP ~1.8) with hydrogen bonding capacity, favoring membrane permeability and solubility.
Biological Activity
tert-Butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{20}N_{2}O_{2}
- Molecular Weight : 224.30 g/mol
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl piperazine derivatives exhibit significant antimicrobial activity. For instance, piperazine derivatives have been shown to possess antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .
| Compound | Activity | Target Bacteria | Concentration (μg/mL) |
|---|---|---|---|
| Compound 44 | Antibacterial | MRSA, VRE | 0.78 - 3.125 |
| This compound | TBD | TBD | TBD |
The mechanism of action for similar compounds often involves disruption of bacterial cell membranes, leading to cell death. This is achieved through the depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential necessary for bacterial survival . The specific mechanism for this compound remains to be fully elucidated but is likely similar given structural similarities.
Study on Antibacterial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications in the side chains significantly affected their antibacterial potency. The study highlighted that compounds with cyclic structures, such as cyclopropyl groups, exhibited enhanced activity against resistant strains compared to linear analogs .
Toxicological Assessments
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that piperazine derivatives, including those structurally related to this compound, show low toxicity towards mammalian cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing tert-butyl 3-(cyclopropylcarbamoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Boc protection of piperazine using tert-butyl chloroformate, followed by carbamoylation with cyclopropylamine derivatives. Reaction optimization includes solvent selection (e.g., dichloromethane or toluene for improved solubility), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of reagents. For example, triethylamine is often used as a base to neutralize HCl byproducts during carbamoyl chloride formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the piperazine ring, tert-butyl group, and cyclopropylcarbamoyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How does the piperazine core influence the biological activity of this compound in preliminary assays?
- Methodological Answer : The piperazine ring enhances solubility and provides conformational flexibility, enabling interactions with biological targets like G-protein-coupled receptors (GPCRs). Preliminary receptor-binding assays in cellular models (e.g., HEK293 cells) can assess affinity for serotonin or dopamine receptors, with IC₅₀ values compared to reference compounds .
Advanced Research Questions
Q. What strategies can resolve discrepancies in crystallographic data during structural determination of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities. Key steps include:
- Collecting high-resolution data (<1.0 Å) to reduce thermal motion artifacts.
- Applying twin refinement for twinned crystals.
- Validating hydrogen-bonding networks and torsional angles against density maps .
Q. How do modifications to the cyclopropylcarbamoyl group affect the compound's receptor binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like fluoro or cyano groups on the cyclopropane ring. Competitive radioligand binding assays (e.g., using ³H-labeled antagonists) quantify changes in binding affinity (Kᵢ). Molecular docking simulations (e.g., AutoDock Vina) predict interactions with receptor active sites, guiding rational design .
Q. What methodologies are recommended for analyzing contradictory results in bioactivity studies across different cell models?
- Methodological Answer :
- Dose-response curves : Compare EC₅₀/IC₅₀ values in primary vs. immortalized cell lines.
- Pathway inhibition : Use selective inhibitors (e.g., PTX for Gαᵢ-coupled receptors) to isolate signaling mechanisms.
- Metabolic stability assays : Assess cytochrome P450-mediated degradation differences using liver microsomes .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported across literature?
- Methodological Answer : Yield discrepancies often stem from solvent purity, moisture levels, or catalyst traces. Reproduce reactions under inert atmospheres (N₂/Ar) and characterize intermediates (e.g., Boc-piperazine via TLC). Statistical optimization tools (e.g., Design of Experiments) can identify critical parameters like temperature or stirring rate .
Structural and Mechanistic Studies
Q. What advanced techniques elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₒₙ/kₒff) to immobilized enzymes.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Cryo-EM : Resolves conformational changes in large enzyme complexes upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
